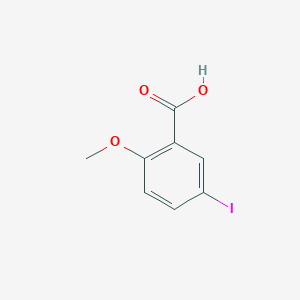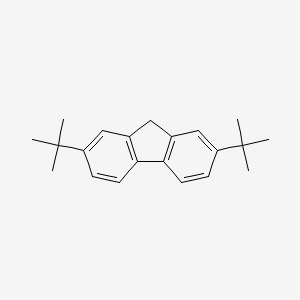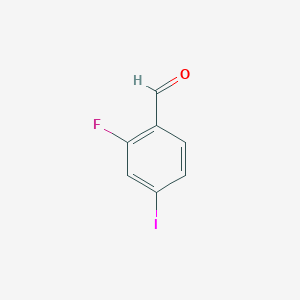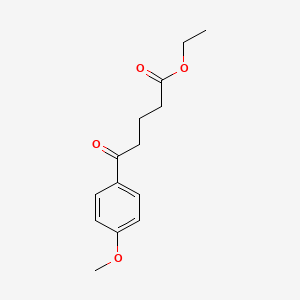
Methyl Pyrrolidine-3-carboxylate
Übersicht
Beschreibung
Methyl Pyrrolidine-3-carboxylate (MPC) is a derivative of pyrrolidine, which is an organic compound belonging to the family of heterocyclic compounds. MPC is a white crystalline solid with a molecular formula of C6H10NO2. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. MPC is a versatile building block for the synthesis of a variety of compounds, including those with anti-inflammatory, anti-bacterial, and anti-fungal properties.
Wissenschaftliche Forschungsanwendungen
Influenza Neuraminidase Inhibitors
Methyl pyrrolidine-3-carboxylate derivatives have shown significant potential in the development of influenza neuraminidase inhibitors. An example is the synthesis of a potent inhibitor, demonstrating the utility of pyrrolidine carboxylate structures in antiviral drug design (Wang et al., 2001).
Synthesis of Pyrrolidines
Pyrrolidines, which include this compound derivatives, are important in the synthesis of various compounds. They find applications in industries such as dyes and agrochemicals. A study focusing on the polar [3+2] cycloaddition to synthesize pyrrolidines highlights their significance in chemical synthesis (Żmigrodzka et al., 2022).
Antimicrobial Activity
A series of this compound derivatives were synthesized and tested for antimicrobial activity. These compounds demonstrated significant antibacterial activity, suggesting their potential as starting points for new antimycobacterial agents (Nural et al., 2018).
Anti-inflammatory Agents
Research on this compound derivatives includes the synthesis of novel molecules for potential anti-inflammatory applications. This underscores the adaptability of these compounds in medicinal chemistry (Moloney, 2001).
Biocatalysis
This compound derivatives are used in biocatalysis to synthesize piperidines and pyrrolidines. This process involves a biocatalytic cascade, demonstrating the role of these compounds in enzyme-driven syntheses (Hussain et al., 2016).
Pyrrolidine-Based Antibacterial Agents
Synthesis of various pyrrolidine derivatives, including this compound, has been explored for their potential as antibacterial agents. Their structural modifications influence their antibacterial efficacy (Bouzard et al., 1992).
Pyrrolidine-3-Carboxylic Acids in Endothelin Antagonism
Pyrrolidine-3-carboxylic acids, a category including this compound derivatives, have been studied as endothelin antagonists. Their synthesis and structure-activity relationships indicate their potential in therapeutic applications (Jae et al., 2001).
Safety and Hazards
“Methyl Pyrrolidine-3-carboxylate” is classified as a hazardous substance . It is highly flammable and can cause severe skin burns and eye damage . It is also harmful if swallowed or inhaled . Therefore, it should be handled with care, avoiding contact with skin and eyes, and preventing ingestion and inhalation .
Biochemische Analyse
Biochemical Properties
Methyl Pyrrolidine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester bonds and peptide bonds, respectively. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can interact with transcription factors, influencing gene expression and subsequent protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by esterases and other enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biochemical properties and cellular effects, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
methyl pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWWZOKQKXPVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399462 | |
| Record name | Methyl Pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98548-90-4 | |
| Record name | Methyl Pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

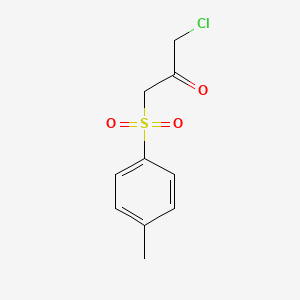
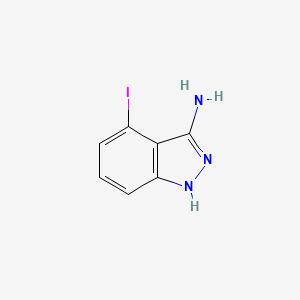
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)




amino]-acetic acid](/img/structure/B1308374.png)
